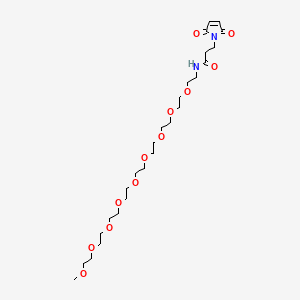
m-PEG9-Mal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy polyethylene glycol maleimide (m-PEG9-Mal) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . The maleimide functional group in this compound allows it to react with thiol groups, making it highly reactive and versatile for various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methoxy polyethylene glycol maleimide typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of methoxy polyethylene glycol maleimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .
化学反応の分析
Types of Reactions
Methoxy polyethylene glycol maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. It reacts with thiol groups in a Michael addition reaction, forming stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Conditions: The reaction typically occurs under mild conditions, with a pH range of 5-6.5 and at room temperature.
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for various applications, including drug delivery and protein modification .
科学的研究の応用
Methoxy polyethylene glycol maleimide has a wide range of applications in scientific research:
作用機序
Methoxy polyethylene glycol maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. In the context of PROTACs, it acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Methoxy polyethylene glycol maleimide is unique due to its specific functional group and its ability to form stable thioether bonds. Similar compounds include:
Methoxy polyethylene glycol succinimidyl carbonate: Reacts with amine groups instead of thiol groups.
Methoxy polyethylene glycol aldehyde: Reacts with amine groups to form imine bonds.
Methoxy polyethylene glycol azide: Used in click chemistry reactions with alkynes.
Methoxy polyethylene glycol maleimide stands out for its high reactivity towards thiol groups, making it particularly useful in applications requiring stable thioether linkages .
特性
分子式 |
C26H46N2O12 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |
InChIキー |
GMMOXURYXYPBKB-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


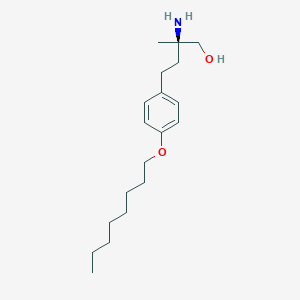
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)

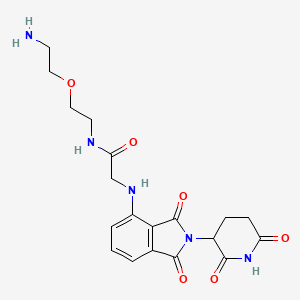
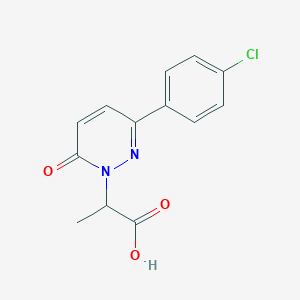
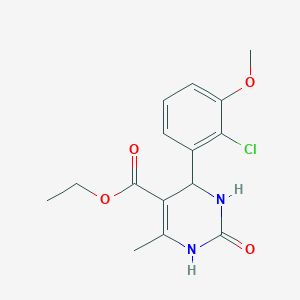
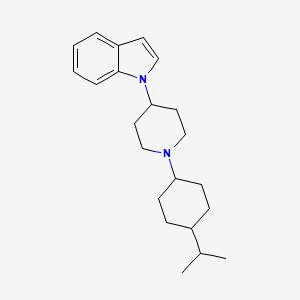
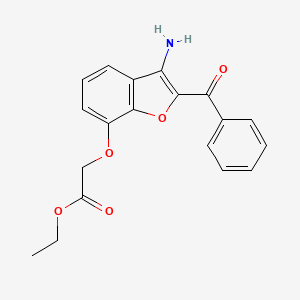
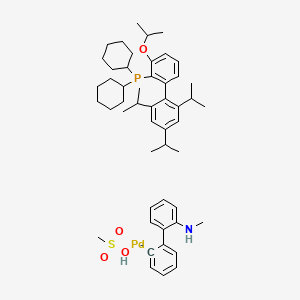
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
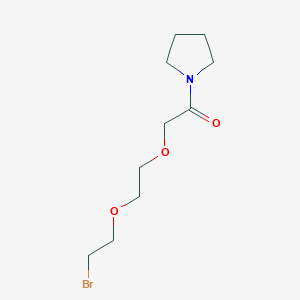
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)
